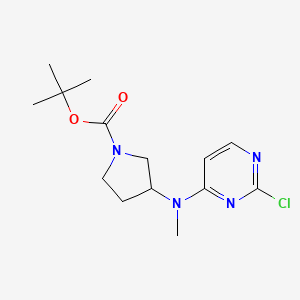

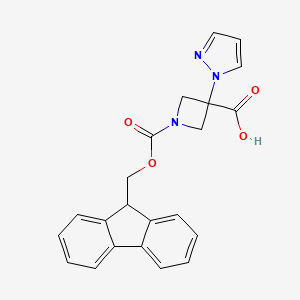

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Study of Quinoline Derivatives

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is used in the synthesis of various quinoline derivatives. For instance, it has been involved in the synthesis of 4-substituted 2-(benzimidazol-2′-yl)quinolines. These compounds have been analyzed for their UV spectra and form colored complexes with cuprous ions, indicating potential applications in chemical analysis and synthesis (Gershuns & Brizitskaya, 1970).

Photophysical and Biomolecular Binding Properties

The compound has been used in creating 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These quinolines demonstrate intriguing photophysical properties, including intraligand and charge-transfer type transitions. They also show strong interactions with ct-DNA, which could be leveraged in biological research and drug design (Bonacorso et al., 2018).

Antimicrobial Activity

A significant application of this compound is in the synthesis of derivatives with antimicrobial properties. These derivatives have shown activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Synthesis of Potent 5HT1B Antagonists

The compound is a precursor in the synthesis of quinolone and quinoline-2-carboxylic acid derivatives, which are potent 5HT1B antagonists. This suggests its utility in neuropharmacology and the development of treatments for neurological disorders (Horchler et al., 2007).

Fluorescent Labeling in Biomedical Analysis

6-Methoxy-4-quinolone, a derivative of this compound, is a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence properties make it suitable as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Potential in Organic Electronics

The compound has been used in the synthesis of quinoline derivatives with photoluminescent properties. These derivatives emit blue to green fluorescence, suggesting applications in the field of organic electronics, particularly in the manufacture of organic light-emitting diodes (Li et al., 2011).

Wirkmechanismus

Target of Action

Quinoline derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It’s worth noting that quinolinyl-pyrazoles, a related group of compounds, have been found to exhibit class ii c-met inhibition activity .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biologically vital properties .

Result of Action

Related compounds such as quinolinyl-pyrazoles have been found to exhibit significant potency in their respective biological activities .

Eigenschaften

IUPAC Name |

6-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-2-3-14-11(9-13)8-12(10-18)15(16-14)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLLNEJKRWKTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)